Enzymatic Enantioselectivity: CAL-B Lipase Discriminates (R)- vs (S)-Aziridine-2-carboxylates
Candida antarctica lipase B (CAL-B) exhibits high stereoselectivity in the ammoniolysis of N-alkyl aziridine-2-carboxylates. The enzyme catalyzes the conversion of the (2S)-enantiomer to the corresponding carboxamide, while leaving the (2R)-enantiomer unreacted. For substrates bearing a benzyl substituent, the reaction rate was approximately ten times faster than for substrates with a (1'S)-1-phenylethyl substituent [1]. This kinetic discrimination provides a scalable route to isolate enantiopure (2R)-aziridine-2-carboxylate, the target compound of this guide.
| Evidence Dimension | Enzyme-Catalyzed Reaction Rate |
|---|---|
| Target Compound Data | Unreacted (2R)-aziridine-2-carboxylate |
| Comparator Or Baseline | N-alkyl (2S)-aziridine-2-carboxylate (converted to amide) |
| Quantified Difference | Approximately tenfold faster reaction rate for benzyl vs. (1'S)-1-phenylethyl substituents |
| Conditions | Ammoniolysis reaction in tBuOH saturated with ammonia, catalyzed by CAL-B |
Why This Matters
This allows for the efficient isolation and procurement of the (R)-enantiomer via enzymatic resolution, a key differentiator for stereochemically pure synthesis.
- [1] Park, J. H., Ha, H. J., Lee, W. K., Généreux-Vincent, T., & Kazlauskas, R. J. (2009). Molecular basis for the stereoselective ammoniolysis of N-alkyl aziridine-2-carboxylates catalyzed by Candida antarctica lipase B. ChemBioChem, 10(13), 2213-2222. https://doi.org/10.1002/cbic.200900293 View Source
